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BAY-1834845 as a selective IRAK4 inhibitor

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An In-Depth Technical Guide to BAY-1834845 (Zabedosertib): A Selective IRAK4 Inhibitor

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate inflammatory responses.[3][4] Dysregulation of IRAK4-mediated signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and atopic dermatitis.[3][5] Consequently, IRAK4 has emerged as a compelling therapeutic target.[1][5]

BAY-1834845, also known as Zabedosertib, is a potent, selective, and orally active small-molecule inhibitor of IRAK4 developed by Bayer.[6][7] It was discovered through high-throughput screening of Bayer's proprietary compound library and subsequent structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, biochemical and cellular profile, in vivo efficacy, and key experimental methodologies related to BAY-1834845.

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway



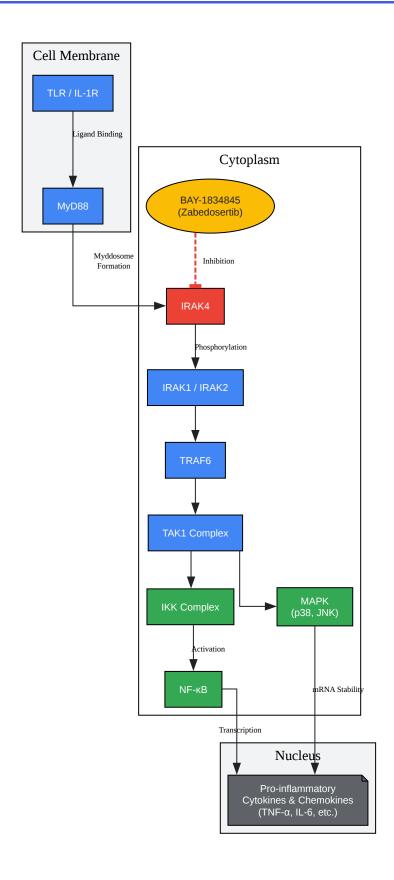


IRAK4 is the "master IRAK" as its kinase activity is indispensable for initiating the signaling cascade downstream of TLRs (except TLR3) and IL-1R family members.[2][5] The signaling process begins when a ligand binds to its respective receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][5] MyD88 then recruits IRAK4, forming a complex known as the Myddosome.[5][8]

Within the Myddosome, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2. [3][9] This phosphorylation event activates IRAK1/2, which then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[3][10] The activation of TRAF6 leads to the subsequent activation of downstream pathways, primarily the nuclear factor-kappa B (NF- κ B) and mitogen-activated protein kinase (MAPK) cascades.[3][5] These pathways culminate in the transcription and release of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF- α), IL-6, and IL-1 β , driving the inflammatory response.[3][4]

BAY-1834845 is an ATP-competitive inhibitor that targets the kinase domain of IRAK4, effectively blocking its enzymatic activity.[5] By inhibiting the autophosphorylation of IRAK4 and the subsequent phosphorylation of its substrates, BAY-1834845 prevents the activation of the entire downstream signaling cascade, leading to a broad suppression of inflammatory mediator production.[3][6]





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Caption: The IRAK4 signaling pathway and the inhibitory action of BAY-1834845.



Data Presentation

Table 1: Biochemical and Cellular Activity of BAY-

1834845 (Zabedosertib)

Assay Type	Target/Cell Line	Stimulus	Parameter	Value	Reference(s
Biochemical	Recombinant IRAK4	-	IC50 (1 mM ATP)	8 nM	[5]
Recombinant IRAK4	-	IC50	3.55 nM	[6]	
Recombinant FLT3	-	IC50 (10 μM ATP)	243 nM	[5]	
Recombinant TrkA	-	IC ₅₀ (10 μM ATP)	600 nM	[5]	-
Cellular	THP-1 cells	LPS	TNF-α release IC50	2.3 µM (for precursor compound 5)	[5]
Rat Splenic Cells	LPS (1 μg/mL)	TNF-α release IC50	385 nM	[11]	
Rat Splenic Cells	LPS (0.1 μg/mL)	TNF-α release IC50	1270 nM	[11]	
Human Whole Blood	LPS	TNF-α Suppression (at 120mg b.i.d.)	~40%	[11]	_
Human Whole Blood	LPS	IL-6 Suppression (at 120mg b.i.d.)	~50%	[11]	-
Human Whole Blood	R848 (TLR7/8)	TNF-α & IL-6 Suppression	80-90%	[11]	-



Table 2: In Vivo Efficacy of BAY-1834845 (Zabedosertib)

Model	Species	Administrat ion	Key Endpoint	Result	Reference(s
IL-1β Induced Systemic Inflammation	Mouse	p.o., once	Plasma IL-6 & TNF-α	Dose- dependent reduction	[3][6]
LPS-Induced Acute Respiratory Distress Syndrome (ARDS)	Mouse	p.o., 150 mg/kg, twice	Lung Injury & Inflammation	Prevention of injury, reduced inflammation	[6]
Imiquimod- Induced Skin Inflammation	Mouse	p.o.	Erythema, Skin Thickening, Scaling	Significant reduction in lesion severity	[11]
Systemic LPS Challenge	Healthy Human Volunteers	p.o., 120 mg b.i.d. for 7 days	Serum TNF-α & IL-6	≥80% suppression vs. placebo	[11][12]
Topical Imiquimod Challenge	Healthy Human Volunteers	p.o., 120 mg b.i.d. for 7 days	Skin Erythema (GMR vs. Placebo)	0.75 (p < 0.05)	[11][12]
Topical Imiquimod Challenge	Healthy Human Volunteers	p.o., 120 mg b.i.d. for 7 days	Skin Perfusion (GMR vs. Placebo)	0.69 (p < 0.05)	[11][12]

GMR: Geometric Mean Ratio

Table 3: Preclinical Pharmacokinetic Profile of BAY-1834845 (Zabedosertib) Precursor Compounds



Compound ID	Species	Oral Bioavailabil ity (F%)	Clearance (CL)	Half-life (t ₁ / 2)	Reference(s
Compound 33	Rat	Acceptable	Relatively High	Short	[3][5]
BAY1834845	Rat	Favorable (Implied)	N/A	N/A	[3][5][7]
BAY1834845	Human	High Permeability (BCS Class II)	N/A	N/A	[4][13]

Note: Specific quantitative PK values for BAY-1834845 in preclinical species are not detailed in the provided references, but the profiles were described as favorable, leading to clinical development.[3][7]

Experimental Protocols IRAK4 Biochemical Kinase Assay

This protocol describes a representative method for measuring the direct inhibitory activity of BAY-1834845 on recombinant IRAK4 enzyme activity. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

- Recombinant human IRAK4 enzyme (e.g., from MilliporeSigma or BPS Bioscience).[14][15]
- Kinase Substrate: Myelin Basic Protein (MBP).[14][15]
- ATP (Adenosine triphosphate).
- Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
 [16]
- BAY-1834845 (or test inhibitor) serially diluted in DMSO, then in assay buffer.



- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.[15][16]
- 96-well or 384-well assay plates.

Procedure:

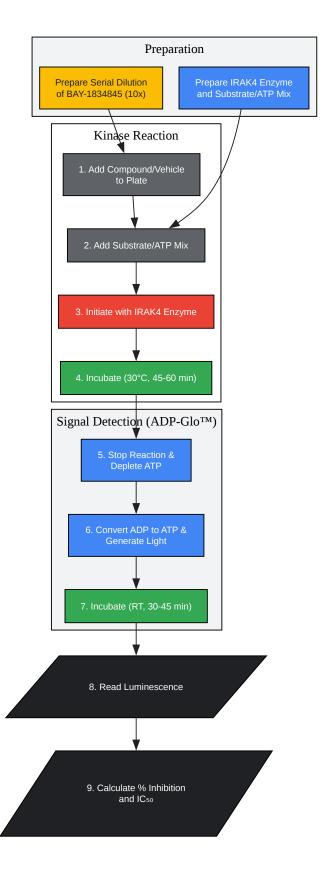
- Compound Preparation: Prepare a 10-point serial dilution of BAY-1834845 at a 10x final concentration in assay buffer. The final DMSO concentration should not exceed 1%.[15]
- Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 1 mM to match physiological conditions or a specific Km value), and the substrate MBP (e.g., 0.1 μg/μL).[3][14]
- Assay Plate Setup:
 - \circ Add 2.5 µL of the 10x test inhibitor dilutions to the appropriate wells.
 - Add 2.5 μL of assay buffer with DMSO (vehicle control) to "Positive Control" wells.
 - Add 2.5 μL of assay buffer to "Negative Control" (no enzyme) wells.
- Enzyme Addition: Prepare a 2x solution of IRAK4 enzyme in assay buffer. Add 12.5 μL of the substrate master mix to all wells. Initiate the kinase reaction by adding 10 μL of the diluted IRAK4 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 μL of assay buffer to the "Negative Control" wells.
- Incubation: Incubate the plate at 30°C (or room temperature) for 45-60 minutes.[15][16]
- ADP Detection (using ADP-Glo™):
 - Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This
 reagent depletes the remaining unconsumed ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 50 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by IRAK4 into ATP and generates a luminescent signal via luciferase.





- Incubate for 30-45 minutes at room temperature, protected from light.[15]
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Subtract the background (Negative Control) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (Positive Control). Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.





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Caption: Workflow for a representative IRAK4 biochemical kinase assay.



Cellular Cytokine Release Assay (Whole Blood)

This protocol outlines a method to assess the functional activity of BAY-1834845 in a complex biological matrix by measuring the inhibition of TLR-induced cytokine production in human whole blood.

Materials:

- Freshly drawn human whole blood collected in heparin-containing tubes.
- TLR Ligands: Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8 (e.g., from InvivoGen).
 [17]
- BAY-1834845 (or test inhibitor) serially diluted in DMSO.
- RPMI 1640 cell culture medium.
- 96-well cell culture plates.
- ELISA (Enzyme-Linked Immunosorbent Assay) kits for human TNF-α and IL-6.

Procedure:

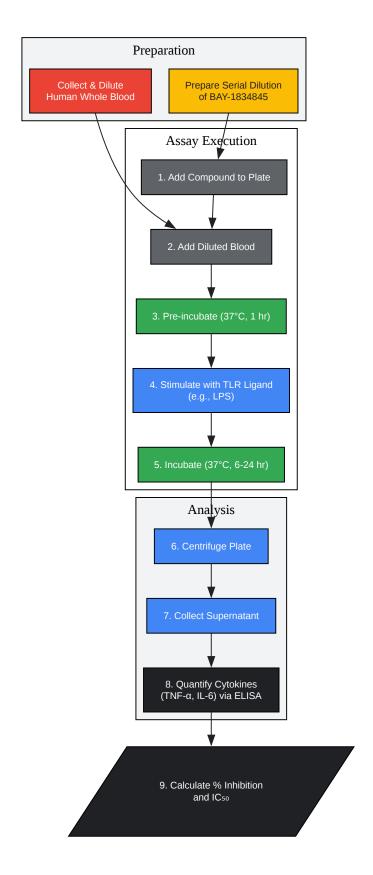
- Compound Pre-incubation:
 - $\circ~$ Add 2 μL of serially diluted BAY-1834845 or DMSO (vehicle control) to wells of a 96-well plate.
 - Dilute fresh whole blood 1:5 with RPMI 1640 medium.
 - Add 180 μL of the diluted blood to each well containing the compound.
 - Mix gently and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
- Cellular Stimulation:
 - Prepare a 10x working solution of the TLR ligand (e.g., LPS at 1 ng/mL final concentration or R848).[11]





- \circ Add 20 μ L of the 10x TLR ligand solution to the appropriate wells. Add 20 μ L of medium to unstimulated control wells.
- Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.[11]
- Sample Collection:
 - After incubation, centrifuge the plate at 500 x g for 10 minutes.
 - Carefully collect the supernatant (plasma) without disturbing the cell pellet.
- · Cytokine Quantification:
 - \circ Measure the concentration of TNF- α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
- Data Analysis:
 - Subtract the cytokine levels from unstimulated controls.
 - Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the vehicle-treated, TLR ligand-stimulated control.
 - Determine the IC₅₀ value by fitting the dose-response data to a suitable curve.





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Caption: Workflow for a whole blood cytokine release assay.



Clinical Development

BAY-1834845 (Zabedosertib) has progressed into clinical development.[3][5] Phase 1 studies in healthy male volunteers demonstrated that the compound was safe and well-tolerated and showed clear evidence of pharmacological activity, suppressing both local and systemic inflammation induced by topical imiquimod and intravenous LPS, respectively.[11][12] The efficacy observed was comparable to the active control, prednisolone.[11] Based on these promising results, BAY-1834845 is being investigated in Phase 2 clinical trials for the treatment of immune-mediated inflammatory diseases, such as atopic dermatitis.[18]

Conclusion

BAY-1834845 (Zabedosertib) is a highly selective and potent IRAK4 inhibitor that effectively blocks a central node in the innate immune signaling pathway. Through competitive inhibition of the IRAK4 kinase domain, it prevents the activation of NF-kB and MAPK signaling, leading to a broad reduction in the production of key inflammatory mediators.[3][5] It has demonstrated significant anti-inflammatory effects in a range of cellular and in vivo models, including proof-of-mechanism in human subjects.[11][12] With a favorable pharmacological and safety profile, BAY-1834845 represents a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders.[7][13]

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